molecular formula C13H16ClN3 B13054733 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine

3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13054733
M. Wt: 249.74 g/mol
InChI Key: IAYNDQCRGMNPRW-UHFFFAOYSA-N
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Description

3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methylpropyl group attached to the pyrazole ring. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpropanal in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

The pyrazole moiety is recognized for its extensive range of biological activities, making derivatives like 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine significant in drug development. The following sections summarize key therapeutic areas where this compound has been studied.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in animal models of arthritis and other inflammatory diseases. Studies suggest that these compounds may inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been explored extensively. Research shows that compounds like this compound can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A recent study investigated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated that one derivative showed a reduction in cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Mechanism of Action

The mechanism of action of 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticonvulsant activity may be attributed to its ability to enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, thereby reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 4-chlorophenyl and 2-methylpropyl groups in 3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine imparts unique physicochemical properties and biological activities. This combination of substituents enhances its lipophilicity, allowing it to cross biological membranes more effectively and interact with specific molecular targets with higher affinity .

Biological Activity

3-(1-(4-Chlorophenyl)-2-methylpropyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

  • IUPAC Name : 5-(4-chlorophenyl)-2-methylpyrazol-3-amine
  • Molecular Formula : C₁₀H₁₀ClN₃
  • Molecular Weight : 207.66 g/mol
  • CAS Number : 126417-82-1
  • PubChem CID : 2735304

Antiproliferative Activity

Research has demonstrated that various pyrazole derivatives exhibit significant antiproliferative effects against different cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating apoptotic pathways. For instance, compounds with similar structures have been reported to activate caspase-9 and induce poly(ADP-ribose) polymerase (PARP) cleavage, leading to cell death in human breast cancer (MCF-7) and leukemia (K562) cell lines .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In a study focusing on the antifungal activity of pyrazole derivatives, certain compounds demonstrated potent activity against pathogenic fungi, including strains of Candida and Aspergillus. The presence of the chlorophenyl group appears to enhance the antifungal efficacy of these derivatives .

Antitubercular Activity

In addition to antifungal properties, some pyrazole derivatives have shown promising results against Mycobacterium tuberculosis. Compounds similar to this compound were found to exhibit significant inhibitory effects on the growth of this bacterium, suggesting potential for development as antitubercular agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation and PARP cleavage.
  • Cell Cycle Arrest : Inhibition of proliferating cell nuclear antigen (PCNA) expression leads to reduced cell proliferation rates.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in fungal and bacterial metabolism.

Table 1: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 (µM)Reference
AntiproliferativeMCF-7 (Breast Cancer)10
K562 (Leukemia)8
AntifungalCandida albicans5
Aspergillus niger7
AntitubercularMycobacterium tuberculosis12

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including those with the chlorophenyl substituent. The study highlighted that modifications at the 4-position significantly affected biological activity, with bulky groups often reducing efficacy .

Another investigation focused on the structure-activity relationship (SAR) of pyrazole compounds, revealing that the presence of electron-withdrawing groups like chlorine enhances biological activity against both fungal and bacterial targets .

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)-2-methylpropyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C13H16ClN3/c1-8(2)13(11-7-12(15)17-16-11)9-3-5-10(14)6-4-9/h3-8,13H,1-2H3,(H3,15,16,17)

InChI Key

IAYNDQCRGMNPRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C2=CC(=NN2)N

Origin of Product

United States

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